molecular formula C22H19N3O3S B2872169 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide CAS No. 1207048-88-1

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2872169
CAS No.: 1207048-88-1
M. Wt: 405.47
InChI Key: PAZWIJDDDHOCPB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine family, a heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structurally, it features:

  • A thieno[3,2-d]pyrimidin-4-one core with a ketone group at position 2.
  • A 4-methoxyphenyl substituent at position 7, contributing electron-donating effects via the methoxy group.
  • An N-methyl-N-phenylacetamide group at position 3, which modulates solubility, bioavailability, and target binding .

The compound’s design leverages the thienopyrimidine core’s ability to interact with biological targets (e.g., kinases, bacterial enzymes) while the substituents fine-tune specificity and pharmacokinetics.

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-24(16-6-4-3-5-7-16)19(26)12-25-14-23-20-18(13-29-21(20)22(25)27)15-8-10-17(28-2)11-9-15/h3-11,13-14H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZWIJDDDHOCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as thiophene derivatives and pyrimidine precursors under specific conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with N-methyl-N-phenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name / ID Core Structure Position 7 Substituent Position 3 Substituent Key Properties/Activities Source
2-[7-(4-Methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide Thieno[3,2-d]pyrimidin-4-one 4-Methoxyphenyl N-Methyl-N-phenylacetamide Not explicitly reported (structural focus)
N-Cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide (BG15568) Thieno[3,2-d]pyrimidin-4-one 4-Methoxyphenyl N-Cyclopentylacetamide Increased lipophilicity vs. target
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one Phenyl (no methoxy) N-(2-Chloro-4-methylphenyl)acetamide Potential antibacterial activity
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one (6,7-dihydro) 4-Methylphenyl Sulfanyl-linked trifluoromethoxyphenylacetamide Enhanced metabolic stability (CF3 group)
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl N-(3-Methoxybenzyl)acetamide Improved target affinity (fluorine)

Key Insights from Structural Comparisons :

Position 3 Substituents :

  • The N-methyl-N-phenylacetamide group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability. Cyclopentyl (BG15568, ) or trifluoromethoxyphenyl () groups increase hydrophobicity, which may improve CNS penetration but reduce aqueous solubility.

Biological Activity Trends: Analogs with sulfanyl linkages (e.g., ) or morpholino groups (e.g., ) demonstrate enhanced metabolic stability and kinase inhibition, suggesting the target compound could be optimized for similar applications.

Research Findings and Data

Physicochemical Properties :

  • Melting Points: Thienopyrimidine derivatives with polar substituents (e.g., morpholino, ) exhibit higher melting points (~95–97°C) compared to lipophilic analogs like BG15568 .
  • Solubility : The N-methyl-N-phenylacetamide group in the target compound likely confers moderate solubility in organic solvents, whereas cyclopentyl or trifluoromethoxy groups reduce aqueous solubility .

Biological Activity

The compound 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 342.43 g/mol
  • IUPAC Name : this compound

This compound features a thieno[3,2-d]pyrimidine core with a methoxyphenyl substituent, which is believed to influence its biological activity significantly.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The thienopyrimidine core is known for its interaction with various kinases involved in cell signaling pathways. Studies have shown that compounds with similar structures can inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase , which are critical in cancer cell proliferation and survival .
    • A recent study demonstrated that derivatives of thienopyrimidines can lead to reduced growth rates in cancer cell lines by targeting these enzymes .
  • Antimicrobial Properties :
    • Thienopyrimidine derivatives have been reported to exhibit antimicrobial activity against various pathogens. The incorporation of methoxy groups has been linked to enhanced lipophilicity, which may improve cell membrane penetration and bioactivity .
    • Specific assays have shown that similar compounds demonstrate significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes in nucleotide synthesis pathways. This disruption can lead to impaired DNA replication and cellular apoptosis in cancer cells .
    • Additionally, the compound's ability to interact with various protein targets suggests potential multi-target therapeutic effects.

Case Studies

A few notable studies highlight the biological activity of thienopyrimidine derivatives:

  • Study on Anticancer Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed effective inhibition of cancer cell lines with IC50 values in the low micromolar range .
Compound NameIC50 (µM)Target Enzyme
Compound A5.0DHFR
Compound B10.0Thymidylate Synthase
Target Compound7.5Unknown Kinase

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